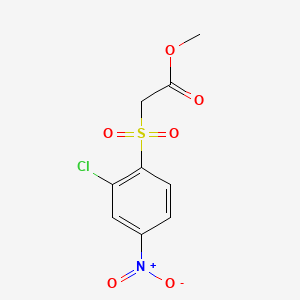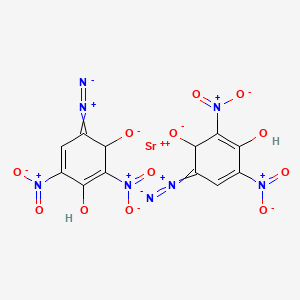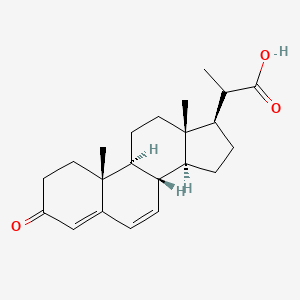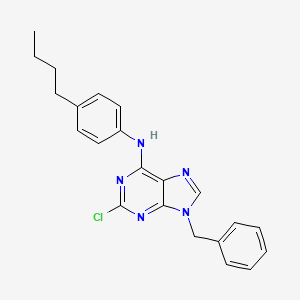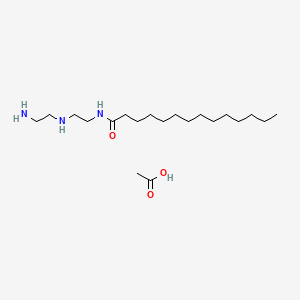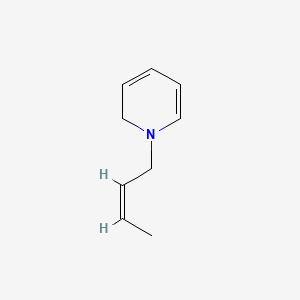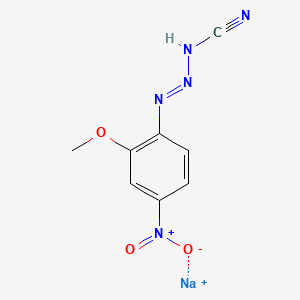
3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt is a chemical compound known for its unique properties and applications in various scientific fields This compound is characterized by its complex structure, which includes a triazene group, a methoxy group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes nitration, methoxylation, and triazene formation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups into the compound.
Applications De Recherche Scientifique
3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays to study enzyme activity and cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium sodium salt (WST-8)
- 2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide inner salt (XTT)
Uniqueness
3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and application versatility.
Propriétés
Numéro CAS |
58812-96-7 |
|---|---|
Formule moléculaire |
C8H7N5NaO3+ |
Poids moléculaire |
244.16 g/mol |
Nom IUPAC |
sodium;[(2-methoxy-4-nitrophenyl)diazenyl]cyanamide |
InChI |
InChI=1S/C8H7N5O3.Na/c1-16-8-4-6(13(14)15)2-3-7(8)11-12-10-5-9;/h2-4H,1H3,(H,10,11);/q;+1 |
Clé InChI |
RWEDMBZCCHZKOF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NNC#N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



